REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])([CH3:5])[CH:3]=[O:4].[CH2:7](O)[CH:8]=[CH:9][CH2:10][OH:11].O>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:2]([CH:3]1[O:11][CH2:10][CH:9]=[CH:8][CH2:7][O:4]1)([CH3:6])([CH3:5])[CH3:1]
|
Name
|
|
Quantity
|
430 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)(C)C
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
C(C=CCO)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
was removed in the course of 3 hours (h)
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
The mixture was then left
|
Type
|
ADDITION
|
Details
|
10 ml of a 25% strength sodium hydroxide solution were added to the solution
|
Type
|
WASH
|
Details
|
the mixture was washed neutral with a little water
|
Type
|
DISTILLATION
|
Details
|
the toluene was distilled off under reduced pressure at from 50° to 60° C
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
DISTILLATION
|
Details
|
was distilled under 0.1 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1OCC=CCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 702 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |